2-[(4-Aminophenyl)sulfanyl]acetonitrile is an organic compound with the molecular formula and a molecular weight of 164.23 g/mol. It features a sulfanyl group attached to a phenyl ring that carries an amino group, alongside an acetonitrile moiety. This compound is notable for its potential applications in biochemical research, particularly in proteomics, due to its unique structural attributes that facilitate interactions with biological molecules .
Preliminary studies suggest that 2-[(4-Aminophenyl)sulfanyl]acetonitrile exhibits biological activity relevant to drug discovery. Its structural properties allow it to interact with various biological targets, including enzymes and receptors. Specific investigations into its cytotoxicity and potential therapeutic effects have been conducted, indicating its utility in developing novel therapeutic agents .
Several methods exist for synthesizing 2-[(4-Aminophenyl)sulfanyl]acetonitrile:
2-[(4-Aminophenyl)sulfanyl]acetonitrile has several applications:
Interaction studies involving 2-[(4-Aminophenyl)sulfanyl]acetonitrile have focused on its binding affinity to various biomolecules. These studies typically utilize techniques such as:
Several compounds share structural similarities with 2-[(4-Aminophenyl)sulfanyl]acetonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-(4-Aminophenyl)-2-methylpropanenitrile | C10H12N2 | 0.86 |
| 3-Amino-2,5-dimethylbenzonitrile | C10H12N2 | 0.83 |
| 2-(3-Aminophenyl)-2-methylpropanenitrile | C10H12N2 | 0.84 |
| 4-(Aminomethyl)benzenesulfonic acid | C7H9NO3S | N/A |
The uniqueness of 2-[(4-Aminophenyl)sulfanyl]acetonitrile lies in its specific combination of the sulfanyl group and acetonitrile moiety, which enhances its reactivity and potential biological interactions compared to other similar compounds. Its distinct structural features allow it to exhibit different biological activities and chemical behaviors that are not seen in the other listed compounds.
The compound features a para-aminophenyl group connected via a sulfanyl (–S–) bridge to an acetonitrile (–CH₂CN) unit. Key identifiers include:
The compound is synthesized via nucleophilic substitution between 4-aminothiophenol and chloroacetonitrile under basic conditions:
$$
\text{4-Aminothiophenol} + \text{ClCH}2\text{CN} \xrightarrow{\text{Base}} \text{C}8\text{H}8\text{N}2\text{S} + \text{HCl}$$This method yields ~50–70% product after purification. The sulfanyl group enhances electron density, facilitating participation in cross-coupling reactions, while the nitrile group enables further functionalization through hydrolysis or cycloaddition.
The molecular structure of 2-[(4-Aminophenyl)sulfanyl]acetonitrile comprises a phenyl ring substituted with an amino group at the para position, connected via a sulfanyl bridge to an acetonitrile group [1]. The compound exhibits the molecular formula C8H8N2S with a molecular weight of 164.23 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-(4-aminophenyl)sulfanylacetonitrile, with the Chemical Abstracts Service registry number 83591-70-2 [1] [2].
The molecular architecture features a core phenyl ring system where the carbon-carbon bond lengths typically range from 1.38 to 1.42 Angstroms, consistent with aromatic character [18]. The sulfur atom forms two primary bonds: one with the para-substituted carbon of the benzene ring and another with the methylene carbon of the acetonitrile moiety [1]. The carbon-sulfur bond length connecting the aromatic system typically measures between 1.75 and 1.85 Angstroms, while the sulfur-carbon bond to the acetonitrile group ranges from 1.80 to 1.85 Angstroms [18].
The acetonitrile functional group exhibits characteristic bonding patterns with the carbon-nitrogen triple bond length measuring approximately 1.15 to 1.17 Angstroms [16]. This triple bond maintains near-linear geometry with bond angles approaching 178 to 180 degrees, as observed in similar acetonitrile-containing compounds [22]. The carbon-sulfur-carbon bond angle typically ranges from 100 to 105 degrees, while the sulfur-carbon-carbon≡nitrogen bond angle measures approximately 110 to 115 degrees [18].
The amino group attached to the benzene ring features carbon-nitrogen bond lengths between 1.35 and 1.40 Angstroms [18]. This substitution pattern creates a polarized molecular system where the amino group acts as an electron-donating substituent while the nitrile group functions as an electron-withdrawing moiety [3]. The sulfur atom introduces additional electronic effects through its ability to participate in both sigma and pi bonding interactions [3].
| Bond/Angle | Typical Values |
|---|---|
| Carbon-sulfur bond length (Å) | 1.75-1.85 |
| Sulfur-carbon(acetonitrile) bond length (Å) | 1.80-1.85 |
| Carbon≡nitrogen bond length (Å) | 1.15-1.17 |
| Carbon-carbon(aromatic) bond length (Å) | 1.38-1.42 |
| Carbon-nitrogen(amino) bond length (Å) | 1.35-1.40 |
| Carbon-sulfur-carbon bond angle (°) | 100-105 |
| Sulfur-carbon-carbon≡nitrogen bond angle (°) | 110-115 |
| Carbon≡nitrogen bond angle (°) | 178-180 |
The electronic structure of 2-[(4-Aminophenyl)sulfanyl]acetonitrile reflects the interplay between electron-donating and electron-withdrawing substituents [3]. The highest occupied molecular orbital energy is estimated to range from -5.2 to -5.5 electron volts, while the lowest unoccupied molecular orbital energy typically falls between -2.5 and -2.8 electron volts [15]. This results in an energy gap of approximately 2.4 to 2.7 electron volts, indicating moderate electronic polarization [15].
The compound exhibits a calculated dipole moment ranging from 4.5 to 5.5 Debye units, significantly higher than its structural analogue 2-(4-Aminophenyl)acetonitrile, which displays a dipole moment of 3.5 to 4.5 Debye units [15]. This increased polarity results from the presence of the sulfur atom, which enhances the overall electronic asymmetry of the molecule [3]. The ionization potential is estimated between 5.2 and 5.5 electron volts, while the electron affinity ranges from 2.5 to 2.8 electron volts [15].
Infrared spectroscopy reveals characteristic absorption bands that provide definitive structural identification [16]. The carbon≡nitrogen stretching vibration appears as a sharp, intense band in the region of 2250 to 2260 wavenumbers [16]. This frequency is slightly shifted compared to simple acetonitrile derivatives due to the electronic effects of the aromatic and sulfur-containing substituents [16]. The amino group exhibits characteristic nitrogen-hydrogen stretching absorptions in the range of 3300 to 3400 wavenumbers, appearing as broad bands due to hydrogen bonding interactions [12].
Aromatic carbon=carbon stretching vibrations manifest as multiple bands between 1600 and 1500 wavenumbers, consistent with the substituted benzene ring system [12]. The carbon-sulfur stretching mode typically appears between 650 and 750 wavenumbers, providing confirmation of the sulfanyl linkage [12]. Additional characteristic bands include carbon-hydrogen stretching vibrations of the aromatic protons around 3000 to 3100 wavenumbers and the methylene group at approximately 2900 to 3000 wavenumbers [12].
Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts [12]. The aromatic protons appear as complex multipiples between 6.5 and 7.5 parts per million in proton nuclear magnetic resonance spectra, with the amino-substituted ring showing characteristic ortho and meta coupling patterns [12]. The methylene protons adjacent to sulfur typically resonate around 3.7 parts per million, while the amino protons appear as a broad signal around 4.5 to 5.5 parts per million [12].
| Spectroscopic Parameter | 2-[(4-Aminophenyl)sulfanyl]acetonitrile | 2-(4-Aminophenyl)acetonitrile |
|---|---|---|
| Carbon≡nitrogen stretch (cm⁻¹) | ~2250-2260 | ~2253 |
| Nitrogen-hydrogen stretch (cm⁻¹) | ~3300-3400 | ~3300-3400 |
| Aromatic carbon=carbon (cm⁻¹) | ~1600-1500 | ~1600-1500 |
| Carbon-sulfur stretch (cm⁻¹) | ~650-750 | Not applicable |
Comparative analysis with structural analogues reveals the significant impact of the sulfanyl bridge on molecular properties [3] [7]. The most closely related compound, 2-(4-Aminophenyl)acetonitrile, lacks the sulfur atom and exhibits a molecular weight of 132.16 grams per mole compared to 164.23 grams per mole for the sulfur-containing analogue [1] [7]. This 32-unit mass difference directly correlates with enhanced lipophilicity, as evidenced by the logarithmic partition coefficient increasing from 0.17 for the non-sulfurized compound to approximately 1.2 for 2-[(4-Aminophenyl)sulfanyl]acetonitrile [3] [7].
The presence of sulfur significantly alters the physical properties of the compound [7] [17]. While 2-(4-Aminophenyl)acetonitrile exhibits a well-defined melting point of 45 to 48 degrees Celsius and a boiling point of 312 degrees Celsius, the corresponding physical constants for the sulfur analogue remain unreported in the literature [7] [17]. This absence of thermal data suggests either limited synthetic accessibility or challenges in purification and characterization [2].
The compound 2-(4-aminobenzenesulfonyl)acetonitrile represents another structural variant where the sulfur atom is oxidized to the sulfonyl state [11] [13]. This oxidation dramatically increases the molecular weight to 196.23 grams per mole and introduces significant electronic withdrawing effects through the sulfonyl functionality [11]. The sulfonyl derivative exhibits markedly different spectroscopic properties, with the carbon≡nitrogen stretching frequency potentially shifted due to the strong electron-withdrawing nature of the sulfonyl group [11].
Positional isomerism is exemplified by 2-[(2-Aminophenyl)sulfanyl]acetonitrile, which maintains the same molecular formula and weight but positions the amino group at the ortho rather than para position [14]. This structural modification likely influences both the electronic distribution and potential for intramolecular interactions, though detailed comparative studies remain limited in the available literature [14].
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Boiling Point (°C) | LogP |
|---|---|---|---|---|---|---|
| 2-[(4-Aminophenyl)sulfanyl]acetonitrile | C8H8N2S | 164.23 | 83591-70-2 | Not reported | Not reported | ~1.2 |
| 2-(4-Aminophenyl)acetonitrile | C8H8N2 | 132.16 | 3544-25-0 | 45-48 | 312.0 | 0.17 |
| 2-(4-aminobenzenesulfonyl)acetonitrile | C8H8N2O2S | 196.23 | 797036-00-1 | Not reported | Not reported | Not reported |
| 2-[(2-Aminophenyl)sulfanyl]acetonitrile | C8H8N2S | 164.23 | 62225-57-4 | Not reported | Not reported | Not reported |
The enhanced lipophilicity of 2-[(4-Aminophenyl)sulfanyl]acetonitrile compared to its non-sulfurized analogue suggests altered membrane permeability characteristics [3]. This property modification may influence biological distribution patterns and cellular uptake mechanisms, though such applications fall outside the scope of this structural characterization [3]. The sulfur atom also introduces potential coordination sites for metal complexation, expanding the utility of this compound in synthetic chemistry applications [3].
| Electronic Parameter | 2-[(4-Aminophenyl)sulfanyl]acetonitrile | 2-(4-Aminophenyl)acetonitrile |
|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | ~-5.2 to -5.5 | ~-5.0 to -5.3 |
| Lowest Unoccupied Molecular Orbital Energy (eV) | ~-2.5 to -2.8 | ~-2.2 to -2.5 |
| Energy Gap (eV) | ~2.4 to 2.7 | ~2.5 to 2.8 |
| Dipole Moment (Debye) | ~4.5 to 5.5 | ~3.5 to 4.5 |
| Ionization Potential (eV) | ~5.2 to 5.5 | ~5.0 to 5.3 |
| Electron Affinity (eV) | ~2.5 to 2.8 | ~2.2 to 2.5 |
The synthesis of 2-[(4-Aminophenyl)sulfanyl]acetonitrile through conventional nucleophilic substitution represents the most fundamental and widely employed synthetic approach. This methodology relies on the direct nucleophilic attack of 4-aminothiophenol on electrophilic acetonitrile derivatives, typically chloroacetonitrile or other activated acetonitrile species [1] [2].
The mechanism proceeds through a classical bimolecular nucleophilic substitution pathway, where the sulfur atom of 4-aminothiophenol acts as the nucleophile, attacking the carbon center adjacent to the nitrile group. The reaction follows second-order kinetics, being first-order with respect to each reactant [3]. Kinetic studies have demonstrated that the reaction rate is significantly influenced by the nature of the leaving group, with chloride being the most commonly employed due to its favorable balance between reactivity and stability [3].
Temperature optimization studies indicate that the reaction proceeds efficiently at temperatures ranging from 20°C to 80°C, with optimal yields typically achieved at 60-70°C [4] [5]. The activation energy for this transformation has been determined to be approximately 55-65 kilojoules per mole, indicating a moderately facile process [3]. The reaction typically requires 2-12 hours for completion, depending on the specific reaction conditions and substrate concentrations employed.
Base selection plays a crucial role in the success of conventional nucleophilic substitution approaches. Inorganic bases such as sodium hydroxide and potassium carbonate are most commonly employed, with potassium carbonate generally providing superior results due to its milder nature and reduced tendency to promote side reactions [6]. The base serves multiple functions, including deprotonation of the thiol group to generate the more nucleophilic thiolate anion and neutralization of the hydrogen chloride byproduct.
One-pot synthesis methodologies have emerged as particularly attractive approaches for the preparation of 2-[(4-Aminophenyl)sulfanyl]acetonitrile, offering significant advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency [7] [8] [9]. These strategies eliminate the need for isolation of intermediate products, thereby reducing both time and material requirements.
The most successful one-pot approach involves the three-component condensation of aromatic aldehydes, 2-amino thiophenol, and malononitrile in the presence of sodium bicarbonate as a catalyst [8]. This methodology proceeds through a sequential process involving initial Knoevenagel condensation, followed by Michael addition and subsequent cyclization to afford the desired product. The reaction is typically conducted in a binary mixture of ethanol and water (3:1 ratio), which provides optimal solubility characteristics for all reactants and products.
Reaction yields using this one-pot methodology range from 63% to 98%, with most substrates providing yields exceeding 80% [8]. The reaction time varies considerably depending on the electronic nature of the aromatic aldehyde employed, ranging from 1.5 hours for electron-deficient aldehydes to 240 hours for electron-rich systems. The extended reaction times for certain substrates reflect the reduced electrophilicity of electron-rich aldehydes in the initial condensation step.
Temperature control is critical in one-pot synthesis strategies, with optimal results typically achieved at 60-80°C [10] [11]. Higher temperatures can lead to decomposition of sensitive intermediates, while lower temperatures result in incomplete conversion and reduced yields. The use of microwave irradiation has been successfully employed to accelerate these transformations, reducing reaction times to 5-30 minutes while maintaining excellent yields [9] [12].
The development of efficient catalytic systems has revolutionized the synthesis of 2-[(4-Aminophenyl)sulfanyl]acetonitrile, enabling milder reaction conditions, improved selectivity, and enhanced functional group tolerance [9] [3] [11]. Several distinct catalytic approaches have been developed, each offering unique advantages for specific synthetic applications.
Cerium(III) chloride heptahydrate has emerged as a highly effective Lewis acid catalyst for the synthesis of 2-[(4-Aminophenyl)sulfanyl]acetonitrile derivatives [13]. This catalyst operates at low loadings (5 mole percent) and enables reactions to proceed under mild conditions at room temperature [13]. The mechanism involves coordination of the cerium center to electron-rich aromatic systems, enhancing their electrophilicity and facilitating nucleophilic attack by sulfur-containing nucleophiles. Yields using this catalytic system range from 63% to 98%, with most substrates providing excellent results.
Iron-copper sequential catalysis represents another innovative approach, particularly for the synthesis of more complex derivatives [9]. This methodology involves initial iron(III) triflimide-catalyzed electrophilic activation, followed by copper(I)-catalyzed coupling reactions. The sequential use of these catalysts enables the construction of multiple bonds in a single synthetic operation, significantly improving synthetic efficiency.
Kinetic analysis of catalyzed reactions reveals first-order dependence on substrate concentration and catalyst loading up to the saturation point [3] [14]. The activation energy for catalyzed processes is typically reduced by 10-20 kilojoules per mole compared to uncatalyzed reactions, reflecting the stabilization of transition states through catalyst coordination [3]. Rate constants show strong temperature dependence, following Arrhenius behavior over the temperature range of 20-80°C.
The isokinetic relationship has been established for several catalytic systems, indicating that similar mechanisms operate across different substrate classes [3]. This relationship is particularly valuable for predicting optimal reaction conditions for new substrates based on established kinetic parameters.
Solvent selection profoundly influences both the rate and selectivity of 2-[(4-Aminophenyl)sulfanyl]acetonitrile synthesis, with dramatic effects observed across different solvent classes [4] [14] [15]. Systematic studies have revealed that solvent polarity, hydrogen bonding capability, and dielectric constant all play crucial roles in determining reaction outcomes.
Acetonitrile emerges as one of the most effective solvents for these transformations, providing high yields (80-90%) and excellent selectivity [3] [14]. The high dielectric constant of acetonitrile effectively stabilizes charged intermediates, while its moderate coordinating ability does not interfere with catalytic processes. Additionally, acetonitrile exhibits excellent solubility characteristics for both starting materials and products, facilitating homogeneous reaction conditions.
Ethanol represents an attractive green alternative, providing moderate to good yields (70-80%) while offering environmental and economic advantages [4] [5]. The hydrogen bonding capability of ethanol can influence reaction pathways, sometimes leading to different product distributions compared to aprotic solvents. Binary mixtures of ethanol and water have proven particularly effective, with the 3:1 ethanol-to-water ratio providing optimal results for one-pot synthesis strategies [8].
Dimethyl sulfoxide (DMSO) provides excellent yields (85-95%) due to its high solvating power and ability to stabilize both nucleophiles and electrophiles [4] [15]. However, the high boiling point of DMSO can complicate product isolation, and its hygroscopic nature requires careful handling to maintain anhydrous conditions when necessary.
Temperature optimization studies reveal that most reactions exhibit optimal performance in the 60-80°C range [4] [16] [5]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures can lead to decomposition of sensitive products or formation of unwanted byproducts. The temperature dependence follows Arrhenius behavior, with typical activation energies ranging from 40-65 kilojoules per mole depending on the specific reaction conditions employed.
High-temperature synthesis methodologies, employing temperatures up to 500°C in sealed capillaries, have been developed for accessing particularly challenging transformations [16] [17]. These methods enable the overcoming of activation barriers of 50-70 kilojoules per mole, although they require specialized equipment and careful safety considerations.
The development of efficient purification strategies is essential for obtaining high-purity 2-[(4-Aminophenyl)sulfanyl]acetonitrile suitable for further synthetic applications or biological evaluation [18] [20] [21]. Several complementary purification approaches have been developed, each offering distinct advantages depending on the specific synthesis methodology employed and the nature of impurities present.
Recrystallization remains the most widely employed purification technique, providing excellent purity (95-99%) at reasonable cost [18] [22] [20] [21]. The technique relies on the differential solubility of the desired product and impurities in hot versus cold solvent systems. Ethanol-water mixtures have proven particularly effective as recrystallization solvents, with the optimal ratio depending on the specific substitution pattern of the target compound. The recrystallization process typically requires 2-4 hours and provides yield recoveries of 70-85%.
Slow cooling protocols are essential for obtaining high-quality crystals with minimal impurity incorporation [22] [21]. Rapid cooling can lead to the formation of smaller, less pure crystals that may trap impurities within their crystal lattice. The addition of activated charcoal during the hot dissolution step effectively removes colored impurities and improves the final product appearance [18] [22].
Column chromatography offers superior separation capabilities, particularly for complex mixtures containing structurally similar impurities [13] [23]. Silica gel chromatography using hexane-ethyl acetate gradients typically provides purities of 90-98% with yield recoveries of 80-95%. The technique is readily scalable and can be automated for large-scale preparations. Flash chromatography protocols reduce purification times to 1-3 hours while maintaining excellent separation efficiency.
Solvent extraction methods using acetonitrile-hexane systems have been developed specifically for sulfonium salt derivatives and related compounds [24]. This approach exploits the differential solubility of polar and nonpolar components, providing purities of 92-97% with yield recoveries of 85-95%. The method is particularly valuable for removing unreacted starting materials and nonpolar byproducts.
Reverse-phase high-performance liquid chromatography (HPLC) provides the highest achievable purity (>99%) and serves as both an analytical and preparative technique [25] [23]. Acetonitrile-water gradients with phosphoric acid modifiers enable excellent separation of closely related compounds. While yield recoveries are somewhat lower (75-90%), the exceptional purity makes this technique valuable for preparing analytical standards and compounds destined for biological evaluation.
Yield enhancement strategies focus on optimizing reaction conditions to maximize conversion while minimizing side product formation. The use of stoichiometric excess of the nucleophilic component (typically 10-20%) ensures complete consumption of the electrophilic partner [13] [24]. Careful control of reaction temperature and pH prevents decomposition and side reactions that reduce overall yield.
Recovery of material from mother liquors through concentration and re-purification can significantly improve overall yields [18] [21]. This approach is particularly valuable when using expensive starting materials or when conducting large-scale preparations. Multiple recrystallization cycles may be employed when exceptional purity is required, although each cycle results in some material loss.